

# Application Notes and Protocols for Transition Metal-Catalyzed Reactions Involving Cyclopropylacetylene

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## Compound of Interest

Compound Name: Cyclopropylacetylene

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These application notes provide a detailed overview of key transition metal-catalyzed reactions involving **cyclopropylacetylene**, a versatile building block in organic synthesis. The unique reactivity of the cyclopropyl group in conjunction with the acetylene moiety allows for a diverse range of transformations, leading to the construction of complex molecular architectures relevant to pharmaceutical and materials science. This document outlines several important reaction types, including palladium-catalyzed allylation, rhodium-catalyzed cycloaddition, and gold-catalyzed cycloisomerization, complete with quantitative data and detailed experimental protocols.

## Palladium-Catalyzed Allylic Alkylation of Oxindoles with Cyclopropylacetylenes

The palladium-catalyzed reaction between **cyclopropylacetylenes** and oxindoles provides an efficient, atom-economical method for the synthesis of 1,3-dienes bearing a quaternary stereocenter. This transformation is valuable for the construction of complex heterocyclic frameworks found in many biologically active compounds.<sup>[1][2]</sup>

## Reaction Scheme:

A novel palladium-catalyzed allylic alkylation of oxindoles with cyclopropyl acetylenes has been developed to produce various 1,3-diene oxindole frameworks. These products feature a quaternary stereocenter at the C3 position and are synthesized in good to excellent yields with high regio- and stereoselectivities.[1] The reaction demonstrates high atom economy and good functional group tolerance.[1][2]

## Quantitative Data Summary:

Entry	R <sup>1</sup>	R <sup>2</sup>	Product	Yield (%)
1	H	Ph	3a	85
2	H	4-MeC <sub>6</sub> H <sub>4</sub>	3b	82
3	H	4-FC <sub>6</sub> H <sub>4</sub>	3c	88
4	Me	Ph	3d	92
5	Bn	Ph	3e	78

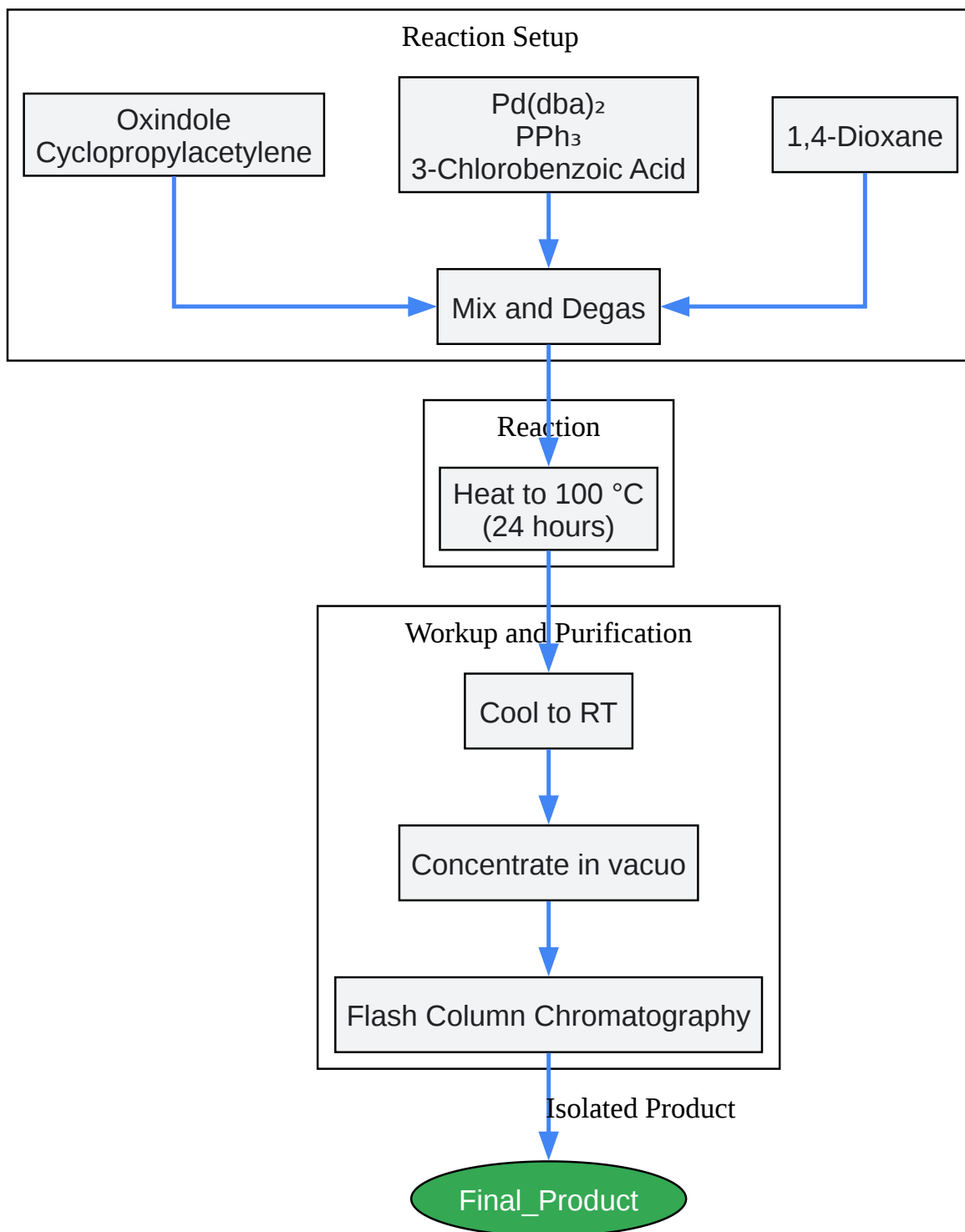
Table 1: Substrate scope and yields for the palladium-catalyzed allylation of oxindoles with **cyclopropylacetylenes**. Conditions: Oxindole (0.2 mmol), **cyclopropylacetylene** (0.3 mmol), Pd(dba)<sub>2</sub> (5 mol%), PPh<sub>3</sub> (10 mol%), 3-chlorobenzoic acid (20 mol%) in 1,4-dioxane (1 mL) at 100 °C for 24 h.

## Experimental Protocol: Synthesis of 3-allyl-3-(4-phenylbut-1,3-dien-2-yl)indolin-2-one (3a)

- To a dried Schlenk tube under an argon atmosphere, add the starting oxindole (0.2 mmol, 1.0 equiv), Pd(dba)<sub>2</sub> (0.01 mmol, 5 mol%), and PPh<sub>3</sub> (0.02 mmol, 10 mol%).
- Add 3-chlorobenzoic acid (0.04 mmol, 20 mol%).
- Add 1 mL of anhydrous 1,4-dioxane to the tube.
- Add phenyl**cyclopropylacetylene** (0.3 mmol, 1.5 equiv) to the reaction mixture.
- Seal the Schlenk tube and heat the reaction mixture to 100 °C.
- Stir the reaction for 24 hours.

- After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product 3a.

## Logical Workflow for Palladium-Catalyzed Allylation



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Caption: Experimental workflow for the palladium-catalyzed allylation.

# Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes and CO

Rhodium catalysts are effective in promoting the [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) with carbon monoxide (CO) to diastereoselectively form bi- and tricyclic cyclooctenones. This methodology is particularly useful for synthesizing complex eight-membered ring systems, which are challenging to access through other synthetic routes.

## Reaction Scheme:

The rhodium-catalyzed two-component [5+2+1] cycloaddition of ene-VCPs and CO allows for the diastereoselective construction of bi- and tricyclic cyclooctenones.

## Quantitative Data Summary:

Entry	Substrate (Ene-VCP)	Product	Yield (%)	dr
1	1a (R=H)	2a	85	>20:1
2	1b (R=Me)	2b	82	>20:1
3	1c (R=Ph)	2c	75	15:1
4	1d (R=CO <sub>2</sub> Me)	2d	90	>20:1

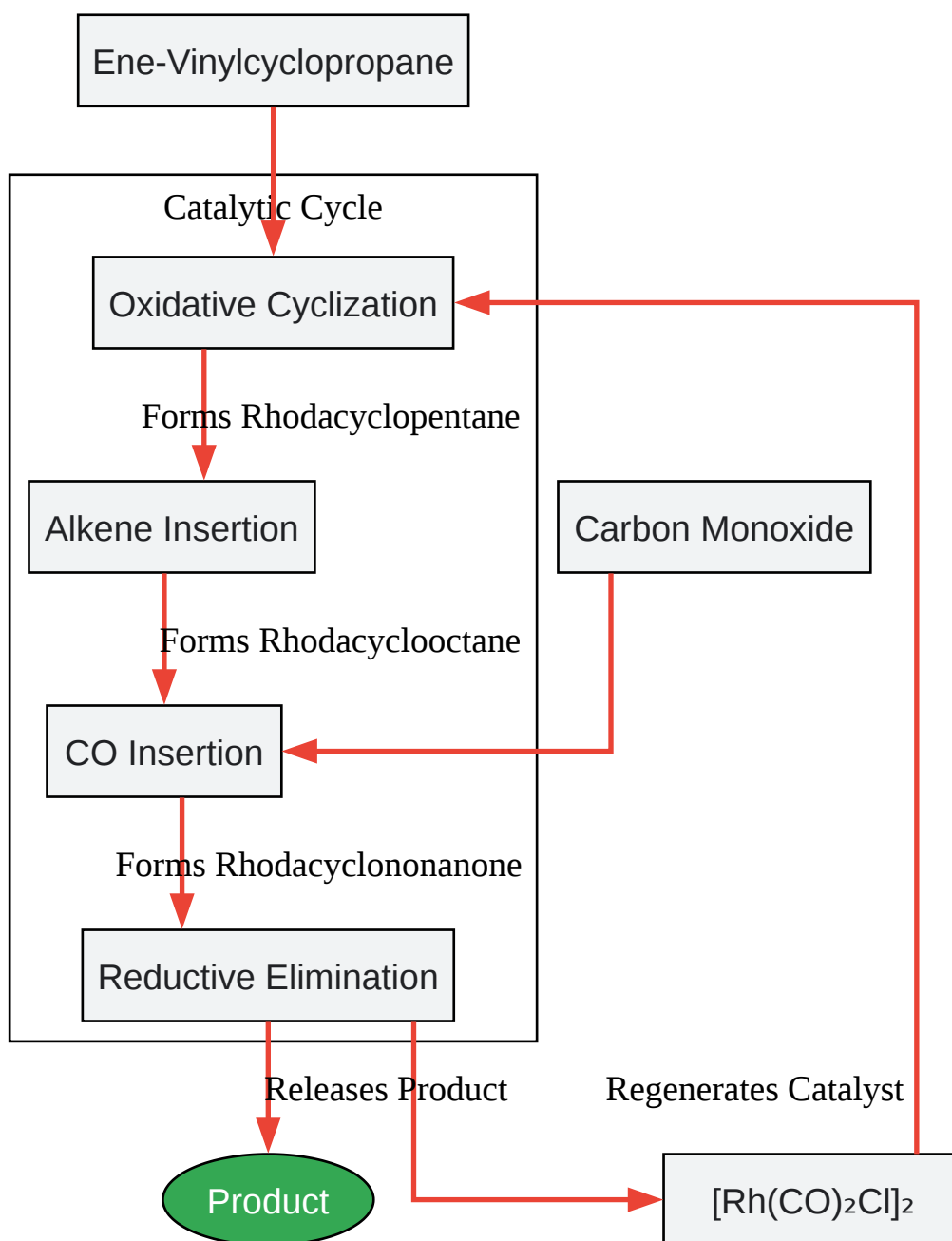
Table 2: Substrate scope and yields for the Rh-catalyzed [5+2+1] cycloaddition. Conditions: Ene-VCP (0.1 mmol), [Rh(CO)<sub>2</sub>Cl]<sub>2</sub> (2.5 mol%), in 1,4-dioxane (0.015 M) under a CO atmosphere (1 atm) at 90 °C.

## Experimental Protocol: Synthesis of Bicyclo[6.3.0]undecenone (2a)

- A solution of the ene-vinylcyclopropane 1a (0.1 mmol) in 1,4-dioxane (6.7 mL) is placed in a pressure tube.
- [Rh(CO)<sub>2</sub>Cl]<sub>2</sub> (2.5 mol%) is added to the solution.
- The tube is purged with carbon monoxide (CO) and then pressurized to 1 atm with CO.

- The reaction mixture is heated to 90 °C and stirred for 12 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The crude product is purified by flash chromatography on silica gel to afford the bicyclo[6.3.0]undecenone 2a.

## Signaling Pathway for Rhodium-Catalyzed Cycloaddition



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Caption: Catalytic cycle of the Rh-catalyzed [5+2+1] cycloaddition.

## Gold-Catalyzed Intermolecular Aryloxyvinylation with Acetylene Gas

Gold(I) catalysts enable the intermolecular reaction of o-allylphenols with acetylene gas to produce chromanes through a stereospecific aryloxycyclization.[3][4] This reaction proceeds via the nucleophilic opening of a cyclopropyl gold(I)-carbene intermediate.[3]

### Reaction Scheme:

The gold(I)-catalyzed reaction of o-allylphenols with acetylene gas affords 3-vinylchromanes stereospecifically.[3]

### Quantitative Data Summary:

Entry	Substrate (o-allylphenol)	Catalyst	Product	Yield (%)
1	1a (R=H)	IPrAuNTf <sub>2</sub>	2a	75
2	1b (R=Me)	IPrAuNTf <sub>2</sub>	2b	82
3	1c (R=Cl)	IPrAuNTf <sub>2</sub>	2c	68
4	1d (R=OMe)	IPrAuNTf <sub>2</sub>	2d	85

Table 3: Substrate scope for the Au(I)-catalyzed aryloxyvinylation. Conditions: o-allylphenol (0.2 mmol), IPrAuNTf<sub>2</sub> (2 mol%), in CH<sub>2</sub>Cl<sub>2</sub> (2 mL) under an acetylene atmosphere (1 atm) at room temperature for 24 h.

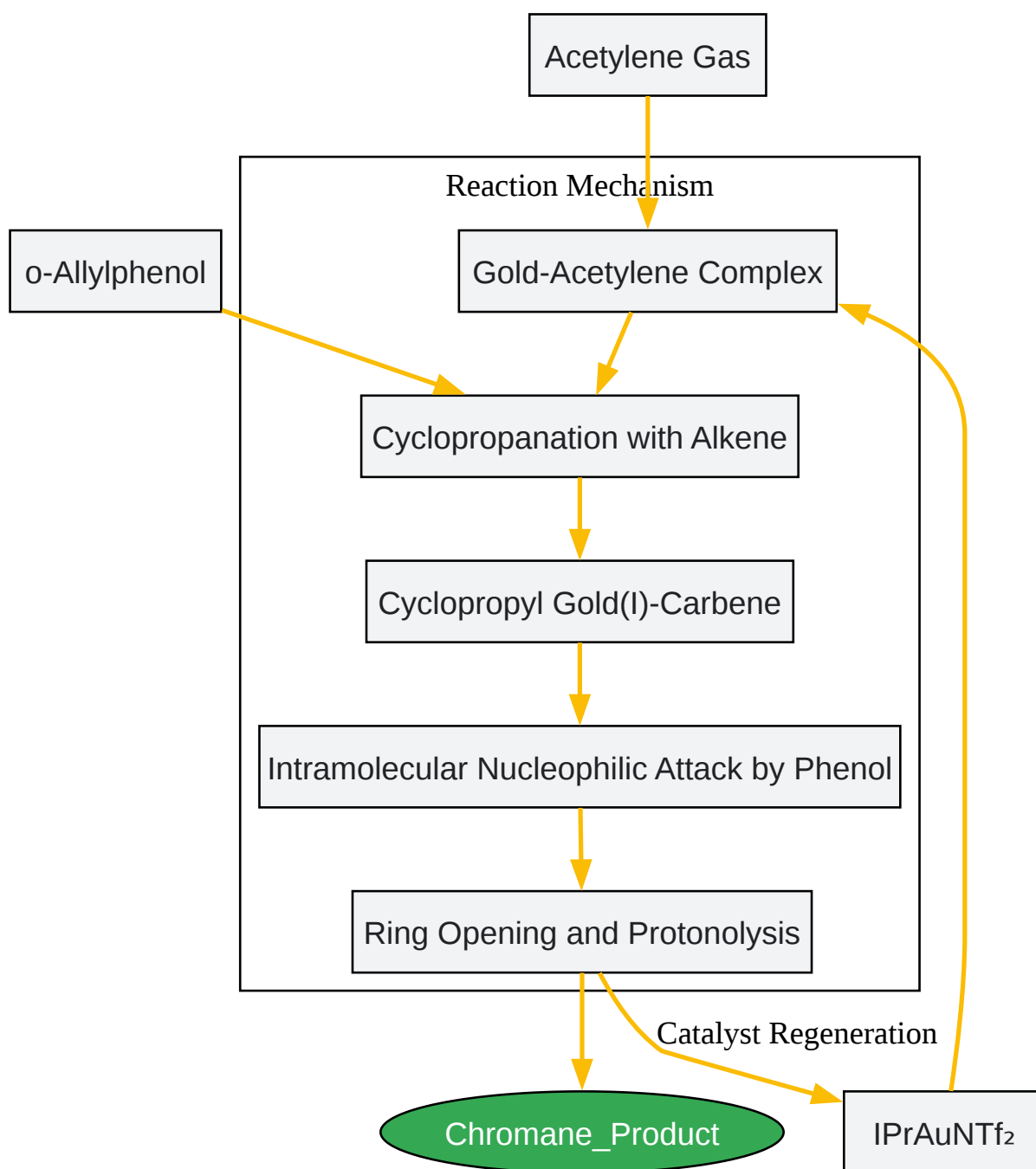
### Experimental Protocol: Synthesis of 3-vinylchromane (2a)

- To a Schlenk tube containing a solution of the o-allylphenol 1a (0.2 mmol) in CH<sub>2</sub>Cl<sub>2</sub> (2 mL) is added IPrAuNTf<sub>2</sub> (0.004 mmol, 2 mol%).

- The tube is evacuated and backfilled with acetylene gas (1 atm) from a balloon.
- The reaction mixture is stirred at room temperature for 24 hours.
- The solvent is evaporated under reduced pressure.
- The residue is purified by column chromatography on silica gel to afford the 3-vinylchromane 2a.

## Reaction Mechanism Pathway





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Caption: Proposed mechanism for the gold-catalyzed aryloxyvinylation.

## Conclusion

The transition metal-catalyzed reactions of **cyclopropylacetylene** and its derivatives represent a powerful toolkit for synthetic chemists. The examples provided herein demonstrate the

versatility of this substrate in palladium, rhodium, and gold catalysis, leading to the efficient construction of diverse and complex molecular scaffolds. The detailed protocols and mechanistic insights are intended to facilitate the application of these methodologies in academic and industrial research, particularly in the fields of drug discovery and development.

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